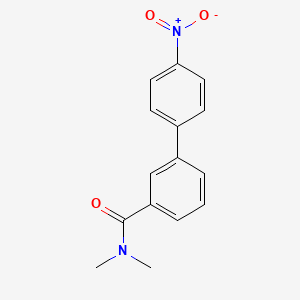

N,N-Dimethyl-3-(4-nitrophenyl)benzamide

Overview

Description

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group on the phenyl ring and dimethyl groups attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: N,N-Dimethyl-3-(4-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and N,N-dimethylamine.

Scientific Research Applications

N,N-Dimethyl-3-(4-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethyl-4-(3-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position on the phenyl ring.

N,N-Dimethylbenzamide: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The presence of the nitro group can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a dimethylamino group and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of the nitro group enhances its potential as a reactive intermediate in various biochemical pathways, allowing for interactions with cellular targets such as enzymes and receptors.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction may lead to downstream effects on metabolic pathways.

- Protein-Ligand Interactions : The dimethylamino group can form hydrogen bonds with biological macromolecules, stabilizing complexes that modulate protein activity.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, with significant effects observed in MCF-7 breast cancer cells. The compound's IC50 values indicate effective cytotoxicity at relatively low concentrations, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in cell cultures. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Antibacterial Study : A comparative study evaluated the antibacterial efficacy of this compound against multiple strains, revealing inhibition zones comparable to ceftriaxone, particularly against K. pneumoniae and S. typhi.

- Anticancer Research : In a study on MCF-7 cells, treatment with the compound resulted in increased LDH enzyme activity levels, indicating cell membrane damage typical of necrosis or apoptosis. The study highlighted that a significant proportion of treated cells were arrested in the S phase of the cell cycle .

- Inflammatory Response : A recent investigation into the anti-inflammatory properties showed that treatment with the compound significantly reduced levels of IL-6 and TNF-α in cultured macrophages, outperforming conventional anti-inflammatory drugs at similar concentrations .

Summary Table of Biological Activities

Properties

IUPAC Name |

N,N-dimethyl-3-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(9-7-11)17(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIPBYGEBIEFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738208 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-33-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, N,N-dimethyl-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.